Pivalaldehyde oxime

Vue d'ensemble

Description

Pivalaldehyde oxime is a chemical compound that belongs to the class of aldoximes. It is used in various scientific research applications due to its unique properties.

Applications De Recherche Scientifique

1. Porphomethenes and Porphodimethenes Synthesis

Pivalaldehyde is used in the synthesis of porphomethenes and porphodimethenes, which are intermediates in porphyrin synthesis. Studies have shown that pivalaldehyde, when used in mixed acid-catalyzed condensations with pyrrole, allows the isolation and structural characterization of these intermediates. The crystal structures reveal the importance of the absolute configuration at the sp3-hybridized centers for the oxidation and stability of these (bio)synthetic intermediates (Senge et al., 2000).

2. Catalytic Oxidation

Pivalaldehyde is used as an oxidant in the catalytic oxidation process. For instance, in the Indium(III) Isopropoxide catalyzed conversion of primary or secondary alcohols into corresponding aldehydes or ketones, pivalaldehyde serves as an effective oxidant. This process is facilitated at room temperature (Ogiwara et al., 2016).

3. Manganese(IV) Oxamato-catalyzed Oxidation

A manganese(IV) oxamato complex has been found to catalyze the aerobic oxidation of secondary alcohols to ketones, with co-oxidation of pivalaldehyde to pivalic acid. This process yields good results and high selectivities (Ruiz et al., 1998).

4. Synthesis of 2,3-Dihydropyridines

In the synthesis of 2,3-dihydropyridines from unsaturated oximes, α,β-unsaturated oxime pivalates undergo C-H activation with Rh(III) complexes. This is a step towards creating piperidines, which are significant in pharmaceuticals (Romanov-Michailidis et al., 2015).

5. Iron(III) Oxamato-catalyzed Epoxidation

Iron(III) complexes are used for the aerobic epoxidation of alkenes, with pivalaldehyde being a co-oxidant in the process. This application demonstrates the efficiency of non-heme catalysts in the epoxidation of alkenes (Ruiz et al., 1997).

6. Py

ridine SynthesisPivalaldehyde is used in the synthesis of pyridines through Rh(III) catalysis. The reaction involves α,β-unsaturated O-pivaloyl oximes coupled to alkenes. This method is particularly effective and high-yielding for activated alkenes (Neely & Rovis, 2013).

7. Catalytic Oxidative Cyclization

Pivalaldehyde is involved in oxidative cyclization reactions, such as the formation of oxaaluminacyclopentenes via oxanickelacyclopentene intermediates. This reaction demonstrates the role of pivalaldehyde in facilitating the creation of compounds with reactive Al−C bonds (Ohashi et al., 2010).

8. Aerobic Oxidation of Sulfides

Pivalaldehyde aids in the enantioselective aerobic oxidation of sulfides to sulfoxides. The process involves catalytic amounts of optically active β-oxo aldiminatomanganese(III) complexes, with pivalaldehyde being a crucial component in the reaction mechanism (Nagata et al., 1995).

9. Isomerization to Methyl Isopropyl Ketone

Pivalaldehyde undergoes quantitative rearrangement to methyl isopropyl ketone in certain acidic conditions. This reaction provides insights into the mechanistic aspects of protosolvation and rearrangement in strong protic acids (Olah et al., 2001).

Analyse Biochimique

Biochemical Properties

Pivalaldehyde oxime plays a significant role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. It has been found to interact with acetylcholinesterase, an enzyme crucial for terminating cholinergic synaptic transmission . The interaction between this compound and acetylcholinesterase involves the reactivation of the inhibited enzyme, which is essential for counteracting the effects of organophosphate poisoning . Additionally, this compound can induce DNA fragmentation and mitochondrial dysfunction, leading to cell apoptosis .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It can cause cell apoptosis by inducing DNA fragmentation and mitochondrial dysfunction . This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can activate apoptosis through specific caspases, such as caspases 3, 8, and 9 . Furthermore, this compound has been shown to increase the formation of reactive oxygen species and activate antioxidant scavenging mechanisms .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can bind to acetylcholinesterase, leading to the reactivation of the inhibited enzyme . This reactivation is crucial for mitigating the toxic effects of organophosphate compounds. Additionally, this compound can induce apoptosis by activating specific caspases and causing DNA fragmentation . The compound’s ability to generate nitric oxide also contributes to its molecular mechanism of action .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. This compound has been found to be relatively stable, but its effects on cellular function can vary depending on the duration of exposure . Long-term studies have shown that this compound can cause sustained changes in cellular function, including prolonged activation of apoptosis pathways and increased oxidative stress .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively reactivate acetylcholinesterase and mitigate the toxic effects of organophosphate compounds . At higher doses, this compound can cause toxic or adverse effects, including increased oxidative stress and cell apoptosis . Threshold effects have been observed, indicating that there is a specific dosage range within which this compound is most effective without causing significant toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It has been shown to interact with cytochrome P450 enzymes, which play a role in its metabolic processing . The compound’s involvement in metabolic pathways can affect metabolic flux and metabolite levels, influencing overall cellular metabolism . Additionally, this compound can generate nitric oxide, which has various physiological effects .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. The compound can be transported across cell membranes and distributed to different cellular compartments . Its localization and accumulation within cells can affect its activity and function. For instance, this compound has been shown to cross the blood-brain barrier, allowing it to exert effects on the central nervous system .

Subcellular Localization

This compound’s subcellular localization is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within mitochondria, for example, can influence its ability to induce mitochondrial dysfunction and apoptosis . Understanding the subcellular localization of this compound is essential for elucidating its biochemical and cellular effects.

Propriétés

IUPAC Name |

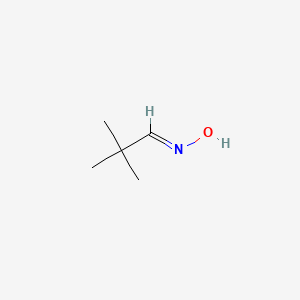

(NE)-N-(2,2-dimethylpropylidene)hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO/c1-5(2,3)4-6-7/h4,7H,1-3H3/b6-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEFVJAZWSLPDEP-GQCTYLIASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C=NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)/C=N/O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

101.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

637-91-2 | |

| Record name | Propanal, 2,2-dimethyl-, oxime | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000637912 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[4-(6-Methyl-1,3-benzothiazol-2-yl)phenyl]carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B1365819.png)

![Methyl 2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]acetate](/img/structure/B1365820.png)

![2-[(4-{[Benzyl(methyl)amino]sulfonyl}anilino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B1365840.png)

![Methyl 2-[benzenesulfonyl(methyl)amino]acetate](/img/structure/B1365843.png)

![4-hydrazinylidene-6,6-dimethyl-N-[3-(trifluoromethyl)phenyl]-5,7-dihydro-1H-indazol-3-amine](/img/structure/B1365852.png)